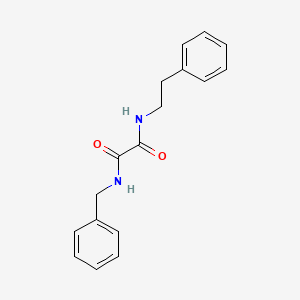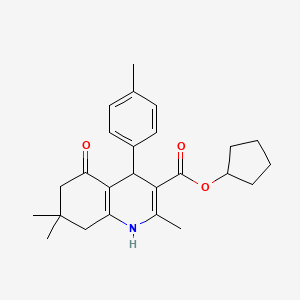
N-benzyl-N'-(2-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-benzyl-N’-(2-phenylethyl)ethanediamide can be achieved through a multi-step reaction pathway involving the condensation of benzylamine and 2-phenylethylamine with ethanediamine, followed by N-alkylation and subsequent purification steps. The reactions of N-benzylmaleimide with secondary amines proceed at the double C=C bond and lead to the formation of 3- N, N -R 2 -aminosubstituted succinimides .Molecular Structure Analysis
The molecular structure of N-benzyl-N’-(2-phenylethyl)ethanediamide is confirmed by mass spectrometry, IR, and 1 H NMR spectroscopy data . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction, which proceeds with ring opening and leads to the formation of unsymmetrical maleic acid diamides .Physical And Chemical Properties Analysis
The physical and chemical properties of N-benzyl-N’-(2-phenylethyl)ethanediamide include its molecular weight of 211.3022 . It is a white, crystalline solid with a melting point of 80.5 °C, and is soluble in both water and organic solvents.作用机制
The exact mechanism of action of BPEA is not yet fully understood. However, it is believed that BPEA acts as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. Additionally, BPEA has been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. BPEA has also been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as tyrosine kinase and phosphatidylinositol-3-kinase.
Biochemical and Physiological Effects
BPEA has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to reduce the levels of amyloid-beta peptide in the brain. Additionally, BPEA has been found to inhibit the growth of certain cancer cell lines, as well as to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
实验室实验的优点和局限性
The use of BPEA in laboratory experiments has a number of advantages. It is a naturally occurring compound, so it is relatively easy to obtain and use in experiments. Additionally, BPEA is relatively stable and can be stored for extended periods of time. Furthermore, BPEA is soluble in both water and organic solvents, making it easy to use in a variety of experiments.
However, there are also some limitations to the use of BPEA in laboratory experiments. It is a relatively expensive compound, so it may not be feasible to use it in large-scale experiments. Additionally, the exact mechanism of action of BPEA is not yet fully understood, so it may not be suitable for experiments that require a precise understanding of the compound’s effects.
未来方向
There are a number of potential future directions for research on BPEA. Firstly, further research could be conducted to better understand the exact mechanism of action of BPEA, as well as to identify new potential applications for the compound. Additionally, further research could be conducted to determine the optimal dosage and administration of BPEA for various applications. Furthermore, further research could be conducted to determine the long-term effects of BPEA on the human body. Finally, further research could be conducted to determine the potential toxicity of BPEA, as well as to identify any potential adverse effects.
合成方法
BPEA can be synthesized using a variety of methods, including the oxidative coupling of aniline derivatives with ethylene diamine. The most commonly used method is the reaction of aniline with ethylene diamine in aqueous ammonia solution, followed by oxidation with sodium hypochlorite. This method produces a mixture of N-benzyl-N'-(2-phenylethyl)ethanediamide and N-benzyl-N'-(2-phenylpropyl)ethanediamide, with the latter being the major product.
科学研究应用
BPEA has been studied for its potential use in a variety of scientific applications. It has been found to act as an antioxidant, anti-inflammatory agent, and as an inhibitor of certain enzyme activities. BPEA has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of certain cancer cell lines. Additionally, BPEA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the levels of amyloid-beta peptide in the brain.
属性
IUPAC Name |
N'-benzyl-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(18-12-11-14-7-3-1-4-8-14)17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGODMBNASYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one](/img/structure/B6575839.png)
![2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B6575847.png)
![1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B6575853.png)
![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B6575866.png)
![1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575873.png)
![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)
![3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575887.png)
![2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B6575894.png)
![4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575896.png)
![5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575906.png)

![4-chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B6575916.png)
![1,3-dimethyl-5-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6575937.png)
